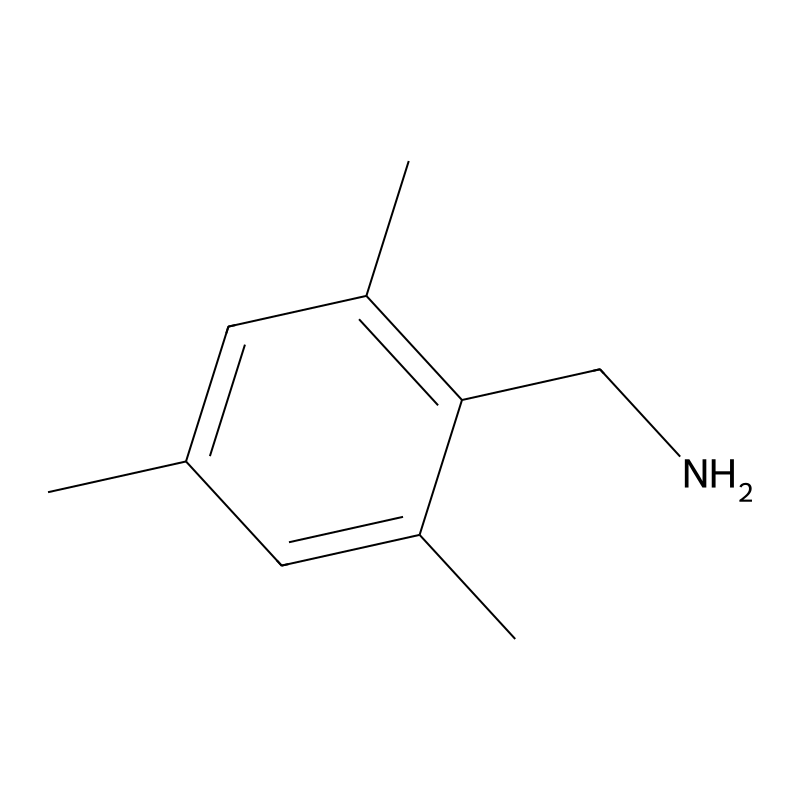2,4,6-Trimethylbenzylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,4,6-Trimethylbenzylamine is an organic compound with the chemical formula . It is classified as a secondary amine and features a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its aromatic properties and is primarily utilized in the synthesis of various organic compounds, including dyes and pharmaceuticals. The compound is characterized by its liquid state at room temperature, with a refractive index ranging from 1.5360 to 1.5380 and a boiling point of approximately 232 °C .
- Acid-Base Reactions: It can neutralize acids to form salts and water, releasing heat in an exothermic reaction .
- Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form more complex amines.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or amines .
The synthesis of 2,4,6-trimethylbenzylamine can be achieved through several methods:
- Nitration of Mesitylene: The compound can be synthesized by selective nitration of mesitylene (2,4,4-trimethylpentane), followed by reduction of the resulting nitro group to an amine .
- Alkylation of Aniline: Another method involves the alkylation of aniline with trimethylchloromethane under basic conditions.
- Reduction of Nitriles: It can also be synthesized via the reduction of corresponding nitriles or imines under catalytic hydrogenation conditions.
2,4,6-Trimethylbenzylamine has several applications across different fields:
- Dye Manufacturing: It serves as a precursor for various dyes due to its ability to participate in coupling reactions.
- Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates.
- Chemical Research: It acts as a ligand in coordination chemistry and is involved in synthesizing N-heterocyclic carbenes .
Interaction studies involving 2,4,6-trimethylbenzylamine primarily focus on its reactivity with other chemical species:
- Compatibility with Isocyanates: The compound may react adversely with isocyanates and halogenated organics.
- Formation of Salts: Its reaction with acids leads to salt formation which can be utilized in various industrial processes .
- Potential Toxicity: Studies indicate that exposure can lead to health hazards such as eye irritation and respiratory distress .
Several compounds share structural similarities with 2,4,6-trimethylbenzylamine. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2,4-Dimethylbenzylamine | Fewer methyl groups; lower steric hindrance | |
| Mesitylamine | Contains a similar mesitylene structure without benzyl | |
| 3-Methylbenzylamine | Different methyl substitution pattern |
Uniqueness of 2,4,6-Trimethylbenzylamine
What sets 2,4,6-trimethylbenzylamine apart from its analogs is the presence of three methyl groups on the benzene ring at positions 2, 4, and 6. This unique substitution pattern enhances its steric bulk and affects its reactivity profile compared to other simpler aromatic amines. Additionally, its specific applications in dye manufacturing and coordination chemistry further highlight its distinctiveness within this chemical class .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








